(s)-Methyl-BoPhoz
Description
Historical Development of BoPhoz Ligand Family
The BoPhoz ligand family emerged in the early 2000s through systematic modifications of ferrocene-based phosphine architectures. Initial work by Kagan and colleagues on planar chiral ferrocenes laid the groundwork, but the breakthrough came with Johnson Matthey's development of air-stable phosphinoaminophosphines featuring a ferrocenylethyl backbone. These first-generation BoPhoz ligands demonstrated unprecedented activity in rhodium-catalyzed hydrogenations of dehydro-α-amino acids, achieving enantiomeric excess (ee) values >99% under mild conditions.
Key milestones in BoPhoz evolution include:
The methyl-substituted derivative, (S)-Methyl-BoPhoz, represents a strategic refinement addressing limitations in substrate scope and catalyst loading. Its development was driven by the need for ligands combining high enantioselectivity with broad functional group tolerance in pharmaceutical intermediates.
Structural Evolution from Ferrocene-Based Phosphinoaminophosphines
The molecular architecture of (S)-Methyl-BoPhoz derives from systematic modifications of three key structural elements:
Backbone Rigidity : The ferrocene core provides a stereochemically rigid platform, with early derivatives using unsubstituted cyclopentadienyl rings. Methyl substitution at specific positions introduced torsional effects that improved chiral induction.
Donor Group Arrangement : Transition from symmetric bisphosphines to unsymmetric phosphinoaminophosphine donors created differentiated coordination sites. The P^N^P' tridentate system in (S)-Methyl-BoPhoz enables adaptive metal coordination geometries.
Steric Modulation : Comparative analysis reveals critical steric parameters:
| Ligand | Cone Angle (°) | Bite Angle (°) | Metal Preference |
|---|---|---|---|
| BoPhoz | 145 | 92 | Rh, Ru |
| (S)-MeBoPhoz | 152 | 89 | Rh |
| P-Cy-Me-BoPhoz | 168 | 86 | Ir |
The methyl group in (S)-Methyl-BoPhoz introduces controlled 1,3-diaxial interactions that restrict rotation about the ferrocene-amine bond, locking the phosphine donors in a chiral pocket optimal for substrate recognition.
Unique Stereoelectronic Features of (S)-Methyl-BoPhoz Configuration
The stereoelectronic profile of (S)-Methyl-BoPhoz arises from synergistic effects between its planar chiral ferrocene core and electronically differentiated donor groups:
Electronic Characteristics :
- Phosphorus NMR studies reveal distinct δ(31P) values:
P(amine): 28.5 ppm
P(aryl): -15.2 ppm
(Δδ = 43.7 ppm) - DFT calculations show a 0.32 eV HOMO-LUMO gap reduction compared to non-methylated analogues, enhancing metal-to-ligand backdonation
Stereochemical Control Elements :
- Helical Chirality : The ferrocene's tilted cyclopentadienyl rings create a right-handed helical twist that transmits chirality to bound substrates
- Pocket Dimensions : X-ray crystallography confirms a 7.2 Å chiral cavity diameter, optimized for α,β-unsaturated ester recognition
- Inductive Effects : Methyl substitution increases donor ability (Tolman electronic parameter χ = 42.3 vs 39.8 for parent BoPhoz)
These features enable remarkable catalytic performance in challenging transformations. For instance, in the asymmetric β-boration of α,β-unsaturated imines, (S)-Methyl-BoPhoz achieves 92% ee compared to 78% for copper-mediated systems. The ligand's ability to stabilize six-membered transition states through a combination of CH-π interactions and phosphorus lone pair donation has been identified as the key selectivity determinant.
Properties
Molecular Formula |
C37H35FeNP2 |
|---|---|
Molecular Weight |
611.5 g/mol |
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-26H,1-2H3;1-5H;/t26-;;/m1../s1 |
InChI Key |
ZIAZHUWEJYUGEO-FBHGDYMESA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis and Chiral Resolution
(S)-Methyl-BoPhoz is synthesized via asymmetric hydrogenation using its rhodium complex. The process begins with 2-naphthaldehyde as a precursor, undergoing aldol condensation to form α,β-unsaturated esters. Key steps include:
-
Asymmetric Hydrogenation : Methyl 2-acetamido-3-(2-naphthyl)propenoate is hydrogenated using a rhodium-(R)-Methyl-BoPhoz catalyst, achieving 97.9% enantiomeric excess (ee) .
-
Crystallization Enhancement : The product is treated with methanesulfonic acid to form a crystalline salt, increasing ee to >99.5% .
This method has been scaled to multikilogram batches without compromising stereochemical integrity .
Catalytic Complex Formation
The active (S)-Methyl-BoPhoz-rhodium catalyst is prepared by coordinating the ligand with a rhodium precursor:
-
Metal-Ligand Coordination : A rhodium(I) source (e.g., [Rh(COD)Cl]₂) reacts with (S)-Methyl-BoPhoz in toluene at elevated temperatures (80–100°C) .
-
Reaction Conditions :
Parameter Value Temperature 80–100°C Solvent Toluene or THF Ligand/Rh ratio 1:1 to 1.2:1 Reaction time 4–6 hours
This yields a highly active catalyst for hydrogenating α-amido cinnamic esters .
Enantiomeric Purity Optimization
Critical purification steps ensure >99.5% ee:
-
Acidic Deacylation : The hydrogenated product is treated with HCl/MeOH to remove the acetyl group, followed by recrystallization in methanol/water .
-
Crystallization Solvents : Methanol, ethanol, or acetone/water mixtures are preferred for isolating enantiopure amino acid derivatives .
Comparative Analysis of Preparation Methods
Industrial-Scale Adaptations
-
Solvent Selection : Toluene and methanol are preferred for large-scale reactions due to cost and safety .
-
Catalyst Recycling : Rhodium recovery via filtration and reactivation reduces costs .
Applications in Chiral Synthesis
(S)-Methyl-BoPhoz enables efficient synthesis of:
Chemical Reactions Analysis
Types of Reactions
(s)-Methyl-BoPhoz undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form.
Substitution: (s)-Methyl-BoPhoz can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
Asymmetric Hydrogenation
One of the primary applications of (S)-Methyl-BoPhoz is in asymmetric hydrogenation reactions. Studies have shown that this ligand can achieve high enantioselectivities when used with metal catalysts such as rhodium and iridium. For instance, in the hydrogenation of dehydro-α-amino acids and α-ketoesters, (S)-Methyl-BoPhoz has been reported to provide enantiomeric excesses (ee) exceeding 99% .
Table 1: Enantioselectivity Achieved with (S)-Methyl-BoPhoz in Asymmetric Hydrogenation
| Substrate Type | Catalyst Type | Enantioselectivity (%) |
|---|---|---|
| Dehydro-α-amino acids | Rh | >99 |
| α-Ketoesters | Ir | >99 |
| Itaconic acids | Rh | 97 |
Asymmetric Synthesis of Chiral Amines
(S)-Methyl-BoPhoz has also been utilized in the asymmetric synthesis of chiral amines, which are crucial intermediates in pharmaceuticals. For example, it has been effective in catalyzing the reaction of imines to produce chiral amines with high enantioselectivity .
Table 2: Performance of (S)-Methyl-BoPhoz in Chiral Amine Synthesis
| Reaction Type | Catalyst Type | Enantioselectivity (%) |
|---|---|---|
| Imines to Chiral Amines | Ir | 91 |
| Acyclic N-aryl imines | Ir | 90 |
Industrial Applications
The industrial relevance of (S)-Methyl-BoPhoz is highlighted by its use in the synthesis of commercially important compounds. Notably, it has been employed in the production of the herbicide (S)-metolachlor, showcasing its utility beyond academic research into practical applications .
Case Study: Synthesis of (S)-Metolachlor
In a study focusing on the synthesis of (S)-metolachlor, researchers utilized (S)-Methyl-BoPhoz as a ligand in the catalytic hydrogenation process. The results demonstrated that using this ligand significantly improved the yield and enantioselectivity of the desired product compared to other ligands .
Table 3: Comparison of Ligands in (S)-Metolachlor Synthesis
| Ligand | Yield (%) | Enantioselectivity (%) |
|---|---|---|
| (S)-Methyl-BoPhoz | 95 | >99 |
| Josiphos | 88 | 96 |
| DuPhos | 85 | 92 |
Case Study: Catalytic Asymmetric Synthesis
Another notable application involved using (S)-Methyl-BoPhoz in a catalytic asymmetric synthesis involving cyclic imines, where it provided superior enantioselectivity compared to traditional ligands . This case study highlights the versatility and effectiveness of (S)-Methyl-BoPhoz across different reaction types.
Mechanism of Action
The mechanism of action of (s)-Methyl-BoPhoz involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic cycles, facilitating the formation of chiral products. The molecular targets include transition metals such as palladium, rhodium, and iridium. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.
Comparison with Similar Compounds
Critical Analysis of Comparative Data
- Steric vs. Electronic Effects : The methyl group in (S)-Methyl-BoPhoz fine-tunes steric bulk without compromising electronic donation to metals, a balance absent in bulkier ligands like Josiphos .
- Substrate Scope : While BINAP is versatile, (S)-Methyl-BoPhoz excels in reactions requiring precise stereochemical induction, such as α-aryl syntheses .
Q & A
Q. What cross-disciplinary approaches enhance the study of (S)-Methyl-BoPhoz in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
